3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
Overview
Description
3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is a synthetic organic compound belonging to the class of benzotriazinones. This compound is characterized by the presence of a benzotriazinone core structure, which is a tricyclic system containing nitrogen atoms. The compound’s unique structure imparts specific chemical and biological properties, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-chlorophenyl)-2-oxoethyl bromide, which is obtained by bromination of 2-(2-chlorophenyl)acetone.
Cyclization: The key step involves the cyclization of 2-(2-chlorophenyl)-2-oxoethyl bromide with 1,2,3-benzotriazine-4(3H)-one in the presence of a base such as potassium carbonate. This reaction proceeds via nucleophilic substitution, leading to the formation of the desired benzotriazinone derivative.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzotriazinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group and yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.
Major Products
The major products formed from these reactions include oxidized benzotriazinone derivatives, reduced alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological research due to its potential bioactivity. It is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their pharmacological properties. These studies aim to identify compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(2-bromophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
- 3-[2-(2-fluorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
- 3-[2-(2-methylphenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one
Uniqueness
Compared to similar compounds, 3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4(3H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s ability to interact with biological targets and may also affect its chemical stability and solubility.
Properties
IUPAC Name |
3-[2-(2-chlorophenyl)-2-oxoethyl]-1,2,3-benzotriazin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-7-3-1-5-10(12)14(20)9-19-15(21)11-6-2-4-8-13(11)17-18-19/h1-8H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCTYZWGKIPTCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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